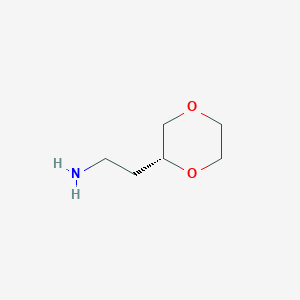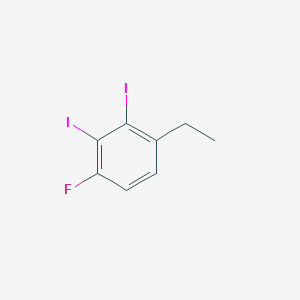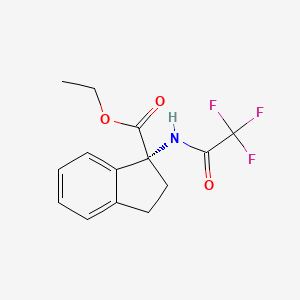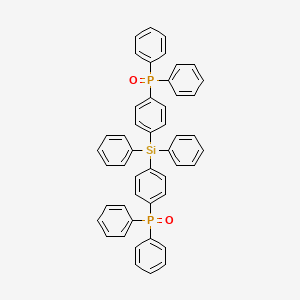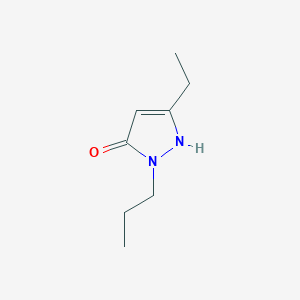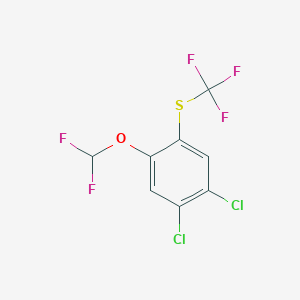
Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a formylhydrazine and a tert-butyl ester group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formylhydrazine Group: The formylhydrazine group is introduced through a hydrazone formation reaction, where a hydrazine derivative reacts with a formyl-containing compound.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted hydrazine derivatives
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The formylhydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to the presence of both a formylhydrazine group and a pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C11H19N3O4 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
tert-butyl 3-(formamidocarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19N3O4/c1-11(2,3)18-10(17)14-5-4-8(6-14)9(16)13-12-7-15/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,16) |
InChI-Schlüssel |
UHWZCKWOWPYPCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


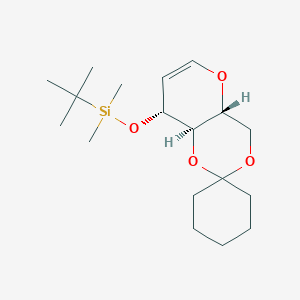
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)

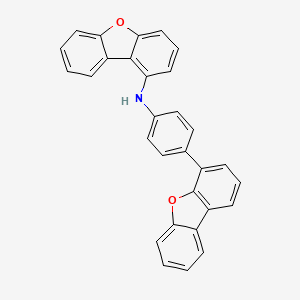
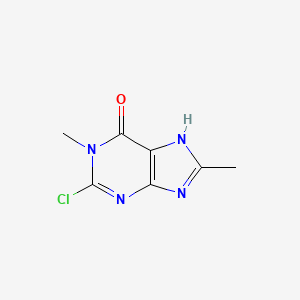

![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
